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molecular formula C9H10N2O5 B1586824 4,5-Dimethoxy-2-nitrobenzamide CAS No. 4959-60-8

4,5-Dimethoxy-2-nitrobenzamide

Cat. No. B1586824
M. Wt: 226.19 g/mol
InChI Key: KSBGGQRDBYVDSC-UHFFFAOYSA-N
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Patent
US06355645B2

Procedure details

NaBH4 (400 mg) was added with stirring over 4 hours to a solution of 4,5-dimethoxy-2-nitrobenzamide 2 (1.58 g; 7 mmol) in MeOH containing catalytic amount of CuSO4. The reaction mixture was poured into ice-water (200 mL) with stirring to give 4,5-dimethoxy-2-aminobenzamide 3 which was directly refluxed with HCOOH (20 mL) for 5 hours. After removal of solvent, the residue was recrystallized from DMF to give pure crystals 4 (1.18 g; 81.5%). m.p. 295.0-297.0° C.; 1H NMR (DMSO-d6): δ 12.03 (br, s, 1H, —NH), 7.99 (s, 1H, 2-H), 7.42 (s, 1H, 5-H), 7.11 (s, 1H, 8-H), 3.88, 3.85 (s, s, 6H, —OCH3); IR(KBr)υmax: 3015, 2840, 1648, 1504, 1261, 1070 cm−1; GC/MS m/z 206(M+, 100), 191(M+ —CH3, 31.5), 163(16.7), 120(15.2).
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[C:13]([O:14][CH3:15])=[CH:12][C:8]([C:9]([NH2:11])=[O:10])=[C:7]([N+:16]([O-])=O)[CH:6]=1>CO.[O-]S([O-])(=O)=O.[Cu+2]>[CH3:3][O:4][C:5]1[C:13]([O:14][CH3:15])=[CH:12][C:8]([C:9]([NH2:11])=[O:10])=[C:7]([NH2:16])[CH:6]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)N)C=C1OC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C(=O)N)C=C1OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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